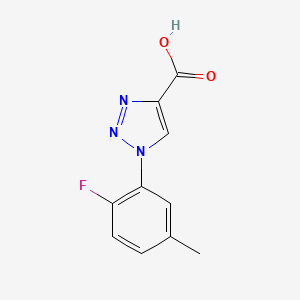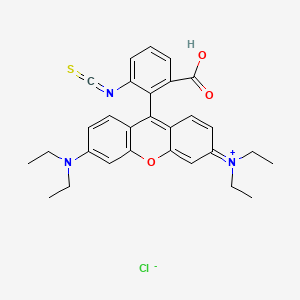
Rhodamine B isothiocyanate
Vue d'ensemble
Description
Rhodamine B isothiocyanate (RBITC) is a fluorescent dye . It is commonly used in biological imaging and labeling applications . It can be covalently attached to amino groups on proteins and other biomolecules, making it useful for fluorescent labeling of cells and tissues .
Synthesis Analysis
An efficient synthesis for silicon-rhodamines was developed, enabling the preparation and evaluation of silicon-rhodamine isothiocyanate (SITC) as a novel tool for facile fluorescent labeling . Ease of use in conjugation to amino groups, high stability, and excellent photophysical properties are demonstrated .
Molecular Structure Analysis
Rhodamine B isothiocyanate has an isothiocyanate functional group that can be covalently attached to amino groups on proteins inside cells .
Chemical Reactions Analysis
Rhodamine B isothiocyanate exhibits not only a strong surface-enhanced Raman scattering (SERS) signal but also a measurable amount of fluorescence .
Physical And Chemical Properties Analysis
Rhodamine B isothiocyanate is an organic fluorescence dye . It is widely used as a fluorescent tag in a variety of biological applications . It exhibits not only a strong surface-enhanced Raman scattering (SERS) signal but also a measurable amount of fluorescence .
Applications De Recherche Scientifique
Cell Biology
RBITC is extensively used in cell biology due to its bright orange-red fluorescence under green light excitation. This property makes it an excellent tool for detecting and tracking labeled molecules within complex biological samples, aiding in the visualization of cellular components and processes .
Immunology
In immunological research, RBITC’s stability and sensitivity make it a valuable dye for labeling antibodies. It is often used in fluorescence microscopy to identify and observe the behavior of specific immune cells or proteins within a sample .
Neurobiology
RBITC serves as a vital dye in neurobiological studies. It can be used as an anterograde and retrograde tracer in neurons, helping researchers track neural pathways and understand neuronal connections .
Microscopy Multi-labeling Studies
The dye’s excitation/emission maxima of 570/595 nm allow it to be used alongside other fluorophores in multi-labeling studies, enabling simultaneous visualization of multiple targets within a single sample .
Nanoparticle Tracking
RBITC can be conjugated to nanoparticles to detect apoptosis or programmed cell death. This application is crucial in understanding disease mechanisms and the development of therapeutic strategies .
Pathogen Labeling
Researchers use RBITC as a fluorescent probe to label pathogenic bacteria such as Staphylococcus aureus. This aids in studying infection mechanisms and developing antibacterial treatments .
Immunoglobulin Labeling
RBITC is also applied in labeling immunoglobulins, which are critical components of the immune response. This helps in studying the structure and function of these antibodies .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future application of Rhodamine B isothiocyanate could be in diverse areas of research such as drug or gene delivery . An efficient synthesis for silicon-rhodamines was developed, enabling the preparation and evaluation of silicon-rhodamine isothiocyanate (SITC) as a novel tool for facile fluorescent labeling .
Propriétés
IUPAC Name |
[9-(2-carboxy-6-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3S.ClH/c1-5-31(6-2)19-12-14-21-25(16-19)35-26-17-20(32(7-3)8-4)13-15-22(26)27(21)28-23(29(33)34)10-9-11-24(28)30-18-36;/h9-17H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPXTKVHMNAXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC=C4N=C=S)C(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodamine B isothiocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



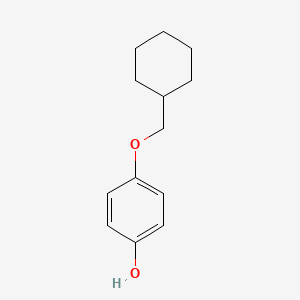

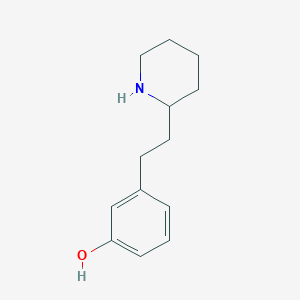
![N-[(2,4-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1461538.png)
![(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1461540.png)
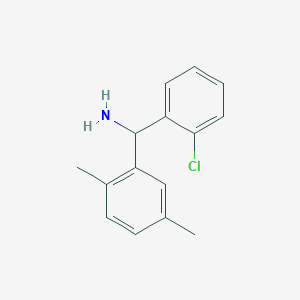
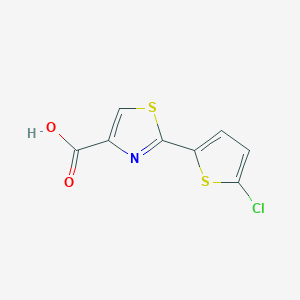

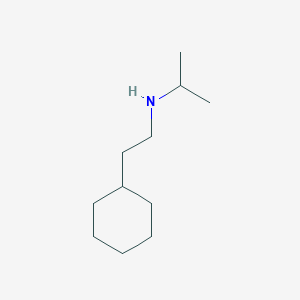
amine](/img/structure/B1461548.png)
![3-[4-(Pyrrolidine-1-carbonyl)-phenyl]-propionic acid](/img/structure/B1461552.png)
![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1461553.png)
![[1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1461554.png)
